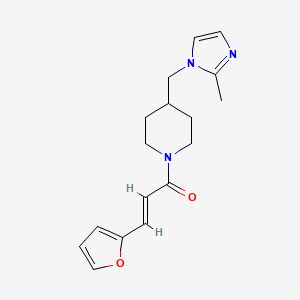![molecular formula C15H13ClF3N3 B2448842 3-[(4-Chlorophenyl)methyl]-1-[3-(trifluoromethyl)phenyl]guanidine CAS No. 254434-90-7](/img/structure/B2448842.png)
3-[(4-Chlorophenyl)methyl]-1-[3-(trifluoromethyl)phenyl]guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The molecule “3-[(4-Chlorophenyl)methyl]-1-[3-(trifluoromethyl)phenyl]guanidine” is a complex organic compound. It contains a guanidine group, which is a functional group with the formula -NH-C(=NH)-NH2. This group is known to form hydrogen bonds and can have a significant impact on the biological activity of the molecule .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The phenyl rings could potentially undergo electrophilic aromatic substitution, and the guanidine group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds with guanidine groups are polar and can form hydrogen bonds. The presence of the trifluoromethyl and chloro groups could also affect the compound’s reactivity and stability .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
The synthesis of novel compounds involving 3-[(4-Chlorophenyl)methyl]-1-[3-(trifluoromethyl)phenyl]guanidine as a precursor or structural component is a key area of research. For example, novel imidazo[1,2-a]pyrimidine compounds have been synthesized using a similar guanidine structure, showcasing the versatility of guanidine derivatives in the synthesis of heterocyclic compounds (Liu, 2013). These compounds were characterized by 1H NMR and IR, demonstrating the role of guanidine derivatives in developing novel chemical entities with potential applications in various fields, including medicinal chemistry.
Antimicrobial and Antitumor Potential
Research into trisubstituted guanidines and their metal complexes, including those derived from structures similar to this compound, reveals their potential in antimicrobial applications. A study by Said et al. (2015) synthesized a series of trisubstituted guanidines, demonstrating their bactericidal activity against various bacterial strains, highlighting the potential of guanidine derivatives in developing new antimicrobial agents (Said et al., 2015).
Furthermore, guanidine derivatives have been explored for their antitumor properties. Novel 3-amino-2-(4-chloro-2-mercaptobenzenesulfonyl)guanidine derivatives were synthesized as potential anticancer agents, with some compounds showing remarkable activity against various human tumor cell lines (Brzozowski, Sa̧czewski, & Sławiński, 2007). This indicates the potential of this compound and its derivatives in the development of new therapeutic agents for cancer treatment.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s known that many compounds with similar structures interact with various receptors or enzymes in the body .
Mode of Action
Compounds with similar structures often work by binding to their target proteins and modulating their activity .
Biochemical Pathways
It’s known that many compounds with similar structures can influence a variety of biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound can greatly influence its bioavailability and therapeutic effects .
Result of Action
It’s known that many compounds with similar structures can have a variety of effects at the molecular and cellular levels .
Action Environment
It’s known that many factors, including ph, temperature, and the presence of other molecules, can influence the action of a compound .
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)methyl]-1-[3-(trifluoromethyl)phenyl]guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3N3/c16-12-6-4-10(5-7-12)9-21-14(20)22-13-3-1-2-11(8-13)15(17,18)19/h1-8H,9H2,(H3,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHVWIXFXHHNNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=NCC2=CC=C(C=C2)Cl)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide](/img/structure/B2448760.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B2448765.png)
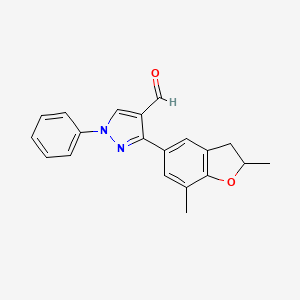
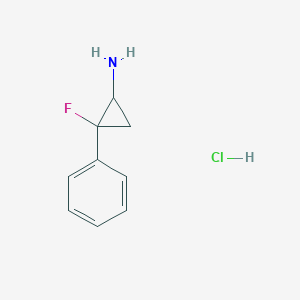
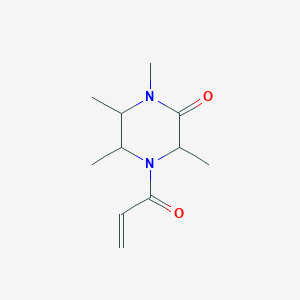
![1-({[4-(Diphenylmethyl)piperazinyl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1] heptan-2-one](/img/structure/B2448769.png)
![1-[3-(2,3-Dihydroindol-1-ylsulfonyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2448771.png)
![(E)-3-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2448772.png)
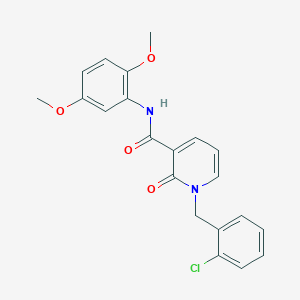
![(2E)-3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2448775.png)
![N-benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2448776.png)
![4-[3-(Azepan-1-ylcarbonyl)piperidin-1-yl]-2-methylthieno[3,2-c]pyridine](/img/structure/B2448780.png)
